Product packaging for Magnesium bisulfate(Cat. No.:CAS No. 10028-26-9)

Magnesium bisulfate

Cat. No.: B159004
CAS No.: 10028-26-9
M. Wt: 218.5 g/mol
InChI Key: FXBYOMANNHFNQV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium bisulfate, with the chemical formula H 2 MgO 8 S 2 and a molecular weight of 218.433 g/mol , is an inorganic salt supplied for research and development purposes. As a source of both magnesium cations and bisulfate anions, it serves as a reagent in various chemical processes and synthetic pathways. Its properties make it a compound of interest in exploratory chemistry, including potential applications as a catalyst or a precursor in material science. Researchers value it for its role in developing new methodologies within the laboratory. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MgO8S2 B159004 Magnesium bisulfate CAS No. 10028-26-9

Properties

CAS No.

10028-26-9

Molecular Formula

H2MgO8S2

Molecular Weight

218.5 g/mol

IUPAC Name

magnesium;hydrogen sulfate

InChI

InChI=1S/Mg.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+2;;/p-2

InChI Key

FXBYOMANNHFNQV-UHFFFAOYSA-L

SMILES

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2]

Canonical SMILES

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2]

Other CAS No.

10028-26-9

Origin of Product

United States

Synthetic Methodologies for Magnesium Bisulfate Compounds

Controlled Precipitation and Crystallization Techniques for Magnesium Bisulfate Hydrates

The formation of hydrated salts from an aqueous solution is governed by factors such as temperature, concentration, pH, and the presence of other solutes. For this compound, evidence points to the existence of at least a monohydrate, Mg(HSO₄)₂·H₂O. 114.55.40 The synthesis of such a compound would theoretically involve the reaction of a magnesium base like magnesium oxide with a stoichiometric excess of sulfuric acid in an aqueous medium, followed by controlled crystallization.

This process is well-illustrated by the extensively studied crystallization of magnesium sulfate (B86663) hydrates . Various hydrates of magnesium sulfate are known, with their formation being highly dependent on temperature and solution concentration. wikipedia.org For instance, cooling crystallization is a common technique where a saturated solution of magnesium sulfate is cooled under controlled conditions to induce the precipitation of a specific hydrate (B1144303). acs.orggoogle.com A study on a new magnesium sulfate hydrate, MgSO₄·11H₂O (meridianiite), demonstrated that crystals could be grown from a solution by eutectic freeze crystallization, which occurs below 0 °C. acs.orgresearchgate.net The stability of these hydrates is a critical factor; for example, the undecahydrate (11H₂O) is only stable below 2°C, above which it converts to the heptahydrate (7H₂O) and a saturated solution. wikipedia.org

Hydrate FormChemical FormulaTypical Crystallization ConditionReference
EpsomiteMgSO₄·7H₂OCrystallization from aqueous solution between 1.8 and 48°C. chemicalbook.com
HexahydriteMgSO₄·6H₂OForms in dry air from the efflorescence of the heptahydrate. fao.org
MeridianiiteMgSO₄·11H₂OEutectic freeze or cooling crystallization below 0°C. acs.orgresearchgate.net
KieseriteMgSO₄·H₂OHeating the heptahydrate to 120°C. wikipedia.org

Solid-State Synthesis Routes for Anhydrous this compound Forms

Anhydrous this compound has been identified as a reusable, heterogeneous solid acid catalyst. tandfonline.com Its synthesis can be inferred from general methods for producing metal bisulfates, which often involve solid-state reactions or reactions in highly concentrated acid. One such approach involves reacting a metal sulfate, such as magnesium sulfate, with a stoichiometric amount of concentrated sulfuric acid. sciencemadness.org Another method described for other metal bisulfates is the reaction of metal chlorides with concentrated sulfuric acid at elevated temperatures. sciencemadness.orgechemi.com

In comparison, the solid-state synthesis of anhydrous magnesium sulfate is typically achieved through the thermal dehydration of its hydrates. Heating magnesium sulfate heptahydrate (Epsom salt) to approximately 250°C results in the anhydrous form. wikipedia.org More advanced methods include sol-gel synthesis. In one study, a composite solid electrolyte containing β-MgSO₄ was prepared by mixing magnesium sulfate, magnesium nitrate, and alumina (B75360) in ethanol (B145695), followed by gelling and sintering at 900°C. iieta.orgiieta.org High-temperature solid-phase reactions are also used to synthesize double salts, such as langbeinite (K₂Mg₂(SO₄)₃), by heating a ground mixture of magnesium sulfate heptahydrate and potassium sulfate to 973 K (700°C). mdpi.com

ProductSynthesis MethodReactantsKey ConditionsReference
Anhydrous MgSO₄Thermal DehydrationMgSO₄·7H₂OHeating to ~250°C wikipedia.org
Anhydrous MgSO₄Thermal DehydrationPurified EpsomiteFluidized bed drier at 450°C google.com
β-MgSO₄ CompositeSol-Gel SynthesisMgSO₄, Mg(NO₃)₂, Al₂O₃Sintering at 900°C iieta.orgiieta.org
K₂Mg₂(SO₄)₃ (Langbeinite)Solid-State ReactionMgSO₄·7H₂O, K₂SO₄Heating ground mixture to 973 K mdpi.com

Green Chemistry Approaches in this compound Production

Green chemistry principles focus on developing environmentally benign processes, which include using industrial by-products as raw materials and employing sustainable solvent systems to minimize waste and energy consumption.

The synthesis of magnesium salts can be made more sustainable by utilizing industrial wastes that are rich in magnesium compounds. While specific literature on producing this compound from waste is not available, the process for magnesium sulfate is well-documented. This involves reacting a magnesium-containing waste material with sulfuric acid, followed by purification and crystallization. This approach turns a disposal problem into a valuable resource. techno-preneur.net For example, waste dust from the manufacture of magnesite refractories, which contains 40-50% magnesium oxide, can be neutralized with sulfuric acid to produce magnesium sulfate solutions. techno-preneur.net Similarly, alkaline industrial wastes like cement kiln dust (CKD) and paper sludge ash (PSA) have been used to first precipitate magnesium hydroxide (B78521) from seawater, which is then dissolved in sulfuric acid to synthesize magnesium sulfate. tandfonline.comresearchgate.net

Industrial By-productMagnesium SourceProcess DescriptionReference
Magnesite Refractory DustMagnesium Oxide (MgO)Neutralization with sulfuric acid followed by vacuum crystallization. techno-preneur.net
Cement Kiln Dust (CKD)Alkaline componentsUsed to precipitate Mg(OH)₂ from seawater, which is then reacted with H₂SO₄. tandfonline.comresearchgate.net
Paper Sludge Ash (PSA)Alkaline componentsUsed to precipitate Mg(OH)₂ from seawater, which is then reacted with H₂SO₄. tandfonline.com
Chlorine Alkali OffscumMagnesium HydroxideDirect reaction of the salt slurry with sulfuric acid to produce magnesium sulfate. google.com

A key aspect of green chemistry is the reduction or replacement of hazardous solvents. In the context of crystallization, antisolvent crystallization is a promising sustainable technique. avantipublishers.com This method involves adding a secondary solvent (an antisolvent) in which the solute has low solubility, thereby inducing precipitation from the primary solvent. This can increase yield and reduce the energy costs associated with evaporative crystallization.

This technique has been successfully applied to the production of magnesium sulfate . In a process designed to recover magnesium from seawater, an aqueous solution rich in magnesium was created by dissolving precipitated magnesium hydroxide in sulfuric acid. tandfonline.comresearchgate.net Subsequently, an organic solvent such as ethanol was added as an antisolvent. researchgate.net The addition of ethanol significantly reduces the solubility of magnesium sulfate in the aqueous solution, causing it to precipitate rapidly, allowing for efficient recovery. researchgate.net This method is particularly effective for producing high-purity magnesium sulfate, as the two-step addition of ethanol can also be used to first remove calcium impurities. researchgate.net

Advanced Purification and Separation Methods for this compound Species

Achieving high purity is critical for many applications of magnesium salts. Purification processes are designed to remove contaminants such as other metal ions and chlorides. For magnesium sulfate , several advanced methods are employed.

One common technique is purification by precipitation. Cationic impurities, particularly iron, can be removed from a magnesium sulfate solution by increasing the pH. The addition of a base, such as magnesium hydroxide, and an oxidizing agent like hydrogen peroxide, causes iron to precipitate as insoluble iron(III) hydroxide, which can then be removed by filtration. pk.edu.plspectrumchemical.com

Recrystallization is another powerful purification tool. Dissolving the crude magnesium sulfate product and then allowing it to crystallize again under controlled conditions can significantly reduce the level of entrapped impurities. rsc.org For separating magnesium sulfate from sodium chloride, a method has been developed that involves heating a mixture of epsomite (MgSO₄·7H₂O) and halite (NaCl). This converts the epsomite to lower hydrates which are finer and can be physically separated from the coarser halite crystals before being redissolved and recrystallized to high purity. google.com Multi-effect vacuum crystallization can also be used to separate magnesium sulfate from chloride impurities by taking advantage of different solubilities at various temperatures and pressures. google.com

Purification MethodTarget ImpurityDescriptionReference
PrecipitationIron CompoundsOxidation of Fe²⁺ to Fe³⁺ with H₂O₂ and precipitation as Fe(OH)₃ by raising pH with Mg(OH)₂. pk.edu.plspectrumchemical.com
Jarosite MethodIron CompoundsPrecipitation of iron as jarosite by adding a sulfate salt (e.g., K₂SO₄) and adjusting pH. pk.edu.pl
RecrystallizationGeneral ImpuritiesDissolving the crude product and crystallizing again to obtain a purer solid. google.comrsc.org
Vacuum CrystallizationChloridesMulti-stage evaporation and cooling under vacuum to selectively crystallize MgSO₄. google.com
Antisolvent PrecipitationCalciumTwo-step addition of ethanol to first precipitate CaSO₄, followed by precipitation of high-purity MgSO₄. researchgate.net

Structural Elucidation and Crystallographic Investigations of Magnesium Bisulfate

Single Crystal X-ray Diffraction Studies of Magnesium Bisulfate Phases

The incorporation of water molecules into the crystal lattice of this compound leads to the formation of distinct hydrated phases, each with a unique structure. The monohydrate, Mg(HSO₄)₂·H₂O, has been characterized as crystalline. This compound crystallizes in the monoclinic space group P2₁/n. researchgate.net Its structure is composed of two different types of SO₃OH tetrahedra that connect to three distinct MgO₆ octahedra through three shared oxygen atoms, forming layers. These layers are subsequently linked by hydrogen bonds involving the water of crystallization, which is situated between them. researchgate.net

A more complex, related hydrated salt, ammonium (B1175870) magnesium hydrogen sulfate (B86663) sulfate dihydrate ((NH₄)Mg(HSO₄)(SO₄)(H₂O)₂), has also been investigated. At a temperature of 100 K, it possesses a unique triclinic crystal structure. iucr.orgresearchgate.net This structure features chains built from [MgO₄(OH₂)₂] octahedra corner-linked by both SO₃(OH) and SO₄ tetrahedra. iucr.org These chains are interconnected by strong hydrogen bonds to form layers. A reversible phase transition occurs at room temperature. iucr.orgresearchgate.net

Table 1: Crystallographic Data for Hydrated this compound Phases Use the sliders to interact with the data.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
This compound MonohydrateMg(HSO₄)₂·H₂OMonoclinicP2₁/n8.6235.01415.42890101.32904 researchgate.net
Ammonium Magnesium Hydrogen Sulfate Sulfate Dihydrate(NH₄)Mg(HSO₄)(SO₄)(H₂O)₂TriclinicP16.43857.02987.420865.57182.55388.0121 iucr.org

The anhydrous form of this compound, Mg(HSO₄)₂, has a distinct crystal structure from its hydrated counterparts. It has been reported to crystallize in the monoclinic space group P2₁/c. osti.gov The structure is described as being one-dimensional, characterized by the presence of Mg(HSO₄)₂ ribbons. osti.gov Detailed crystallographic studies on anhydrous this compound are less common compared to the more widely studied anhydrous magnesium sulfate (MgSO₄), which is known to exist in at least two orthorhombic polymorphs, α-MgSO₄ and β-MgSO₄. arxiv.orgrsc.org

Table 2: Crystallographic Data for Anhydrous this compound Use the sliders to interact with the data.

CompoundFormulaCrystal SystemSpace GroupRef.
Anhydrous this compoundMg(HSO₄)₂MonoclinicP2₁/c osti.gov

This compound can form co-crystals where additional ligands or anions are incorporated into the crystal lattice. These structures provide insight into the coordination chemistry of magnesium in complex chemical environments. As previously mentioned, (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ serves as an excellent example of a mixed-anion crystal. iucr.orgresearchgate.net In this structure, the magnesium cation is octahedrally coordinated to four oxygen atoms from the sulfate/bisulfate groups and two water molecules. iucr.org

Another example of a co-crystal involves sulfuric acid acting as a neutral ligand. The existence of compounds such as Mg(HSO₄)₂(H₂SO₄) has been noted in studies of the MgSO₄–H₂SO₄–H₂O ternary system, highlighting the potential for sulfuric acid to be incorporated directly into the crystal structure. acs.orgacs.org

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of crystalline materials. It is widely used for phase identification and the study of polymorphism, where a compound can exist in multiple crystal structures. scielo.brsrce.hr Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint that allows for its identification when compared to reference databases. liverpool.ac.uk

In the context of this compound, PXRD is crucial for distinguishing between its anhydrous and various hydrated forms. It is also the primary tool for identifying different polymorphs. While polymorphism in this compound itself is not extensively documented, theoretical studies on the related anhydrous magnesium sulfate (MgSO₄) predict the existence of new high-pressure polymorphs (named δ-MgSO₄ and ε-MgSO₄), which would be identified and characterized using PXRD. arxiv.orgrsc.orgresearchgate.net Furthermore, temperature-dependent PXRD can be used to study phase transitions, such as the reversible transition observed in (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂. iucr.orgresearchgate.net The technique is also invaluable for confirming the purity of synthesized crystalline samples. iwaponline.commdpi.com

Electron Diffraction and High-Resolution Electron Microscopy for Nanoscale Structural Features

When crystals are too small for conventional X-ray diffraction, electron diffraction and high-resolution transmission electron microscopy (HRTEM) become powerful tools for structural analysis. Transmission electron microscopes can determine the crystal structure and identify crystal faults from nano-sized domains. illinois.edu Techniques like Selected Area Electron Diffraction (SAED) can provide crystallographic information, including space group symmetry, from individual nanocrystals. d-nb.info

HRTEM allows for the direct imaging of the crystal lattice, revealing the arrangement of atomic columns and the presence of nanoscale features like dislocations or stacking faults. While these techniques have been applied to study other sulfate minerals, such as basic ferric sulfate d-nb.info, and to observe hydration processes at the nanoscale researchgate.net, specific studies applying electron diffraction or HRTEM to this compound are not widely available in the current literature. However, these methods hold significant potential for investigating nanocrystalline this compound, analyzing grain boundaries, and visualizing surface morphologies at near-atomic resolution.

Crystalline Defect Analysis and Non-Stoichiometry in this compound Materials

All real crystals contain defects, which are deviations from the perfect, ordered arrangement of atoms in a lattice. These defects can be point defects (e.g., vacancies, where an atom is missing, or interstitials, where an atom occupies a site that is normally empty), line defects (dislocations), or planar defects (e.g., grain boundaries). Non-stoichiometric compounds are those in which the elemental composition deviates from the ideal ratio predicted by the chemical formula, often as a result of crystalline defects. wikipedia.orgnumberanalytics.comunacademy.com

There is a lack of specific research on crystalline defects and non-stoichiometry within this compound crystals. Theoretically, such phenomena could occur. For instance, point defects could be introduced during synthesis or crystallization. Non-stoichiometry in Mg(HSO₄)₂ could arise from the substitution of Mg²⁺ by other divalent metal ions, forming a solid solution, or from vacancies in the cation or anion sublattices. The charge neutrality of the crystal would be maintained by a corresponding change in the oxidation state of other ions or the creation of other defects. wikipedia.org Studies on the related magnesium sulfate have shown that impurities can be incorporated during crystallization, leading to defect sites and affecting crystal quality, which suggests similar processes could occur in this compound. mdpi.com

Spectroscopic Characterization of Magnesium Bisulfate Species

Vibrational Spectroscopy Applications in Magnesium Bisulfate Analysis

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the fundamental vibrational modes of the bisulfate and associated water molecules.

FTIR spectroscopy is a powerful tool for characterizing the functional groups and vibrational modes within this compound and its hydrates. The FTIR spectrum of hydrated this compound reveals distinct absorption bands corresponding to the vibrations of the sulfate (B86663)/bisulfate groups and water molecules.

In a study of ammonium (B1175870) magnesium sulfate dihydrate, (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂, the IR spectrum showed bands between 1250 and 700 cm⁻¹ that are attributed to the vibrations of the SO₄/HSO₄ groups. researchgate.net Specifically, the band at 1146 cm⁻¹ is assigned to the ν₃ (stretching) vibration of the SO₄ group, while bands at 1044, 918, and 884 cm⁻¹ are assigned to the ν₁ (stretching) vibration. researchgate.net A shoulder at 600 cm⁻¹ is likely due to the ν₄ (bending) vibration of the SO₄ group. researchgate.net The presence of "forbidden" SO₄ and NH₄ vibrations in the IR spectrum indicates that these molecular units have distorted shapes. researchgate.net

Theoretical studies on hydrated magnesium sulfate (MgSO₄·nH₂O) also provide insights into the expected vibrational frequencies. aip.org These calculations help in assigning the observed experimental bands to specific molecular motions. For instance, in magnesium oxysulfate cement, which contains MgSO₄, characteristic absorption peaks for the ν₃(SO₄), ν₁(SO₄), and ν₂(SO₄) stretching vibrations of SO₄²⁻ appear at 1139 cm⁻¹, 991 cm⁻¹, and 450 cm⁻¹, respectively. mdpi.com

The analysis of magnesium sulfate heptahydrate (MgSO₄·7H₂O) shows a strong and broad band with a maximum at 1110 cm⁻¹ and a small shoulder at 998 cm⁻¹, which are assigned to the ν₃ (asymmetric stretching) and ν₁ (symmetric stretching) vibrations of the sulfate group, respectively. latamjpharm.org The bending mode of SO₄²⁻ is observed at 618 cm⁻¹. latamjpharm.org

The following table summarizes the characteristic FTIR absorption bands for sulfate and bisulfate groups in related magnesium compounds.

Interactive Table: Characteristic FTIR Absorption Bands for Sulfate/Bisulfate Groups

Vibrational Mode Wavenumber (cm⁻¹) Compound/Study Reference
ν₃ (SO₄) stretching 1146 (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ researchgate.net
ν₁ (SO₄) stretching 1044, 918, 884 (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ researchgate.net
ν₄ (SO₄) bending ~600 (shoulder) (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂ researchgate.net
ν₃ (SO₄) stretching 1139 Magnesium Oxysulfate Cement mdpi.com
ν₁ (SO₄) stretching 991 Magnesium Oxysulfate Cement mdpi.com
ν₂ (SO₄) bending 450 Magnesium Oxysulfate Cement mdpi.com
ν₃ (SO₄) asym. stretching 1110 MgSO₄·7H₂O latamjpharm.org
ν₁ (SO₄) sym. stretching 998 MgSO₄·7H₂O latamjpharm.org

Raman spectroscopy is a complementary technique to FTIR that provides detailed information about the vibrational modes and structural arrangement of this compound species. It is particularly sensitive to the symmetric vibrations of non-polar bonds.

In situ Raman spectroscopic analyses have been used to study the ion association between Mg²⁺ and SO₄²⁻ in aqueous solutions at elevated temperatures. nih.gov These studies identified different sulfate species, including unassociated SO₄²⁻ (~980 cm⁻¹), contact ion pairs (CIPs; ~995 cm⁻¹), and triple ion pairs (TIPs; ~1005 cm⁻¹), as well as more complex ion pair chains (~1020 cm⁻¹) in MgSO₄-rich fluids. nih.gov

A systematic Raman spectroscopic study of various hydrated magnesium sulfates (MgSO₄·nH₂O) revealed that the symmetric stretching vibration (ν₁) mode of the SO₄ tetrahedra is the strongest Raman peak for each compound. researchgate.net This peak shifts to higher wavenumbers, from 982.1 cm⁻¹ to 1052.7 cm⁻¹, as the degree of hydration decreases. researchgate.net This trend allows for the in situ identification of different hydrated magnesium sulfates. wustl.eduusgs.gov

For hydrated magnesium sulfate minerals, first-principles calculations have been used to compute their Raman spectra. geoscienceworld.org The results show clear SO₄ features that can be used for identification in remote environments, such as the surface of Mars. geoscienceworld.org

The table below presents the characteristic Raman peaks for the ν₁ (symmetric stretching) mode of the SO₄ tetrahedra in various hydrated magnesium sulfates.

Interactive Table: ν₁ (SO₄) Raman Peak Positions for Hydrated Magnesium Sulfates

Hydration State (n in MgSO₄·nH₂O) ν₁ (SO₄) Wavenumber (cm⁻¹) Reference
Anhydrous 1052.7 researchgate.net
Hydrated (general trend) 982.1 - 1052.7 researchgate.net
Unassociated SO₄²⁻ (in solution) ~980 nih.gov
Contact Ion Pairs (in solution) ~995 nih.gov

The O-H stretching vibrations observed in the vibrational spectra of hydrated magnesium bisulfates provide valuable information about the nature and strength of hydrogen bonding networks.

In the crystal structure of ammonium magnesium sulfate dihydrate, (NH₄)Mg(HSO₄)(SO₄)(H₂O)₂, a very strong and linear hydrogen bond exists between the HSO₄⁻ and SO₄²⁻ tetrahedra. nih.goviucr.org Weaker O-H···O hydrogen bonds involving the water molecules are also present, consolidating the three-dimensional network. nih.goviucr.org

Theoretical studies on hydrated magnesium sulfate (MgSO₄·nH₂O) have shown that the O-H stretching frequencies of water molecules are significantly red-shifted (by up to 1500-2000 cm⁻¹) upon complexation with magnesium sulfate. aip.orgnasa.govresearchgate.net These shifted frequencies are predicted to appear in the range of 1700 to 3000 cm⁻¹, a region very different from that of pure water (3700-3800 cm⁻¹). aip.orgnasa.govresearchgate.net This significant shift is a clear indicator of strong hydrogen bonding between the water molecules and the sulfate group.

In gas-phase studies of hydrated bisulfate anion clusters, HSO₄⁻(H₂O)ₙ, the acidic proton of HSO₄⁻ is involved in hydrogen bond formation starting from n ≥ 1, and water-water hydrogen bonds form for n ≥ 2. acs.org The SOH bending mode blue-shifts from 1193 cm⁻¹ (for n=1) to 1381 cm⁻¹ (for n=12), which, along with a decrease in its IR intensity, suggests the increased incorporation of the bisulfate's hydrogen atom into the hydrogen-bonding network. acs.orgdicp.ac.cn

Raman spectroscopic analysis of the OH stretching bands in aqueous MgSO₄ solutions at high temperatures indicates that the hydrogen bonding is stronger in the MgSO₄-rich phase. nih.gov This is attributed to the increased probability of collisions between H₂O molecules and Mg²⁺ and SO₄²⁻ ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Characterization

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material.

For magnesium compounds, XPS can be used to identify the chemical state of magnesium, oxygen, and sulfur. In a study of magnesium oxysulfate whiskers, the Mg 1s peak was observed at approximately 1304.02 eV, and the O 1s peak was at about 531.51 eV. cmu.ac.th The high-resolution O 1s spectrum indicated the presence of multiple chemical bonding environments for oxygen. cmu.ac.th

The International XPS Database provides reference spectra for various magnesium compounds, including MgSO₄. xpsdatabase.netxpsdatabase.net For MgSO₄, the database provides survey spectra, peak-fits, binding energies (BEs), and full width at half maximum (FWHM) values for the constituent elements. xpsdatabase.net This information is crucial for the accurate identification and quantification of this compound and related species in surface analysis.

The following table shows typical binding energies for elements in magnesium sulfate.

Interactive Table: Typical XPS Binding Energies for MgSO₄

Element Orbital Binding Energy (eV) Reference
Mg 1s ~1304 cmu.ac.thxpsdatabase.net
O 1s ~531.5 cmu.ac.th
S 2p Not specified

Theoretical and Computational Chemistry of Magnesium Bisulfate Systems

Quantum Chemical Calculations on Magnesium Bisulfate

Quantum chemical calculations offer a molecular-level understanding of the structure, bonding, and energetic properties of this compound. These methods are instrumental in elucidating the intrinsic properties of the compound in the absence of solvent or crystal lattice effects.

Density Functional Theory (DFT) Studies on Molecular Structure, Bonding, and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on this compound (Mg(HSO₄)₂) are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its molecular geometry, the nature of the ionic bond between the magnesium cation (Mg²⁺) and the bisulfate anions (HSO₄⁻), and the electronic charge distribution.

DFT calculations would likely reveal a structure where the Mg²⁺ ion is coordinated to oxygen atoms from the two bisulfate anions. The bonding would be predominantly ionic, characterized by a significant charge transfer from the magnesium atom to the bisulfate groups. Analysis of the molecular orbitals would illustrate the nature of the frontier orbitals (HOMO and LUMO), providing insights into the compound's reactivity. The electronic properties, such as the band gap, could also be calculated, offering information on its potential as an insulator or semiconductor. ijseas.comnih.govgadaufos.com

Ab Initio Calculations of Vibrational Spectra and Energetic Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict the vibrational frequencies of this compound. These calculations would yield a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure. The vibrational modes would correspond to the stretching and bending of the S-O, O-H, and Mg-O bonds.

Furthermore, ab initio methods can be used to explore the energetic landscape of this compound, identifying stable isomers and transition states for potential reactions, such as dehydration or decomposition. osti.govnih.govdtu.dk By mapping the potential energy surface, the thermodynamic stability of the compound can be assessed.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in solution and in its hydrated forms. These simulations model the interactions between the constituent ions and surrounding water molecules over time, offering insights into solvation structures and dynamic processes.

Ion Pair Formation and Hydration Shell Dynamics of Magnesium and Bisulfate Ions in Aqueous Solutions

In aqueous solutions, the magnesium and bisulfate ions are subject to hydration, where they are surrounded by a shell of water molecules. MD simulations are particularly useful for studying the structure and dynamics of these hydration shells. acs.orgnih.govmpg.deacs.org The strong charge density of the Mg²⁺ ion leads to a well-defined and stable first hydration shell, typically consisting of six water molecules in an octahedral arrangement. rsc.org

Simulations can quantify the extent of ion pair formation between Mg²⁺ and HSO₄⁻ ions. Different types of ion pairs can be identified: contact ion pairs (CIP), where the ions are in direct contact; solvent-shared ion pairs (SSIP), where a single water molecule is between the ions; and solvent-separated ion pairs (2SIP), where the ions are separated by their respective hydration shells. researchgate.netgeochemicalperspectivesletters.orggeochemicalperspectivesletters.orgresearchgate.netlbl.gov The relative populations of these species are dependent on the concentration of the solution.

The dynamics of the hydration shells, including the exchange rate of water molecules between the first and second hydration shells and the bulk solvent, can also be investigated. mpg.de This exchange is a crucial factor in understanding the reactivity and transport properties of the ions in solution.

IonTypical First Hydration Shell CoordinationKey Dynamic Feature
Mg²⁺6 water molecules (octahedral)Slow water exchange rate
HSO₄⁻Variable, hydrogen bonding with waterFaster water exchange dynamics

Proton Transfer Mechanisms within this compound Hydrates and Solution Environments

A key aspect of the chemistry of bisulfate is the potential for proton transfer. In the context of this compound hydrates and aqueous solutions, MD simulations can elucidate the mechanisms of proton transfer from the bisulfate ion to neighboring water molecules or other bisulfate ions. This process is fundamental to the acidic nature of this compound solutions. researchgate.net

Simulations can track the trajectory of the acidic proton on the bisulfate ion and identify the pathways and energy barriers associated with its transfer. The presence of the highly charged Mg²⁺ ion can influence the acidity of the HSO₄⁻ ion and the dynamics of proton transfer through its effect on the local water structure.

Thermodynamic Modeling of this compound Phase Equilibria

Thermodynamic modeling is essential for predicting the stability of different phases of this compound under various conditions of temperature, pressure, and humidity. This is particularly important for understanding the formation and transformation of its various hydrates. nih.govd-nb.info

The phase equilibria of the MgSO₄-H₂O system have been studied, and these models can be extended to include the effects of the bisulfate ion. cornell.eduresearchgate.netresearchgate.net Thermodynamic models, such as those based on the Pitzer equations, can be used to calculate phase diagrams that show the stability fields of anhydrous this compound and its various hydrated forms (e.g., Mg(HSO₄)₂·nH₂O). researchgate.net These diagrams are critical for applications where the control of hydration state is important.

Hydrate (B1144303)Conditions of Stability
Anhydrous Mg(HSO₄)₂High temperature, low humidity
Mg(HSO₄)₂·nH₂O (various hydrates)Lower temperatures, varying humidity

These models rely on accurate thermodynamic data, such as enthalpy of formation and entropy, which can be obtained from experimental measurements or estimated from theoretical calculations. nih.gov

Reaction Mechanisms and Chemical Transformations Involving Magnesium Bisulfate

Thermal Decomposition Pathways of Magnesium Bisulfate

The thermal decomposition of this compound, a process of significant interest in various industrial applications, proceeds through distinct pathways depending on the atmospheric conditions.

Under inert atmospheres, such as nitrogen, the thermal decomposition of magnesium sulfate (B86663), a related compound, begins at temperatures ranging from 880°C to 1100°C. researchgate.netcore.ac.uk The primary products of this decomposition are magnesium oxide (MgO) and sulfur trioxide (SO₃). wikipedia.org The decomposition of anhydrous magnesium sulfate is reported to occur at 1124°C. wikipedia.org

Thermogravimetric analysis (TGA) has been employed to study the kinetics of this process. For instance, the dehydration of magnesium sulfate heptahydrate (MgSO₄·7H₂O) occurs in stages at approximately 22°C, 71°C, and 261°C. researchgate.net The complete dehydration to the anhydrous form is a precursor to the higher temperature decomposition. stackexchange.comtno.nl The kinetics of solid-state reactions can be complex, often described by models that account for factors like random nucleation and subsequent growth of the product phase. tandfonline.com The rate-controlling step can be the chemical reaction at the interface of the unreacted material or diffusion through the product layer. core.ac.uk

The following table summarizes the decomposition temperatures of magnesium sulfate hydrates:

Compound Decomposition Temperature (°C)
Magnesium sulfate undecahydrate (MgSO₄·11H₂O)2
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)150
Magnesium sulfate monohydrate (MgSO₄·H₂O)200
Anhydrous magnesium sulfate (MgSO₄)1124

Data sourced from Wikipedia wikipedia.org

The presence of a reducing environment significantly lowers the decomposition temperature of magnesium sulfate. researchgate.netacs.org This is advantageous in industrial processes as it reduces energy consumption. acs.org Common reducing agents include hydrogen (H₂), carbon monoxide (CO), and carbon. researchgate.netacs.orgakjournals.com

Thermodynamic calculations and experimental data show a marked decrease in the decomposition temperature in the presence of these agents. acs.org For example, with carbon monoxide, the decomposition to magnesium oxide can occur at temperatures as low as 592°C. acs.org The reduction of magnesium sulfate by hydrogen has been observed to start at 650°C. akjournals.com

The following table illustrates the effect of different reducing agents on the decomposition temperature of magnesium sulfate:

Atmosphere Calculated Decomposition Temperature (°C) Experimental Decomposition Temperature (°C)
Nitrogen (N₂)10801100
10% Carbon Monoxide (CO) in N₂6001070
5% Hydrogen (H₂) in N₂610950
Sulfur (S)625-

Data sourced from ACS Publications and ResearchGate researchgate.netacs.org

The reaction products in a reducing atmosphere can include magnesium oxide, magnesium sulfide, and various gaseous species like sulfur dioxide, carbon dioxide, and carbon oxysulfide, depending on the specific reducing agent and reaction conditions. akjournals.com

Acid-Base Reactions and Protonation/Deprotonation Equilibria in this compound Solutions

This compound (Mg(HSO₃)₂) in an aqueous solution is involved in acid-base equilibria. The bisulfite ion (HSO₃⁻) can act as a weak acid, donating a proton to form the sulfite (B76179) ion (SO₃²⁻). patsnap.com Conversely, it can also accept a proton, although less readily. The pH of a magnesium sulfate solution is typically slightly acidic, ranging from 5.5 to 6.5. echemi.comdrugs.comstackexchange.com This acidity is attributed to the hydrolysis of the magnesium cation. stackexchange.com

The bisulfite ion itself exists in solution as a mixture of two tautomers: one with the proton attached to an oxygen atom and another with the proton on the sulfur atom. wikipedia.org The equilibrium between these forms is rapid. The acid-base reactions of the bisulfite ion are central to its chemical behavior in solution.

Magnesium sulfate is formed from the neutralization reaction between a strong acid (sulfuric acid, H₂SO₄) and a base that is considered strong in terms of its complete dissociation when dissolved (magnesium hydroxide (B78521), Mg(OH)₂). youtube.comsavemyexams.com Therefore, a solution of magnesium sulfate in water is expected to be neutral or very close to neutral. youtube.com However, some sources indicate a slightly acidic nature due to the affinity of magnesium ions for hydroxide ions, which shifts the water equilibrium. echemi.comstackexchange.com

Redox Chemistry and Electrochemical Behavior of the Bisulfate Anion in Magnesium Systems

The bisulfite ion (HSO₃⁻) can participate in oxidation-reduction (redox) reactions, where it typically acts as a reducing agent. patsnap.com In these reactions, the bisulfite ion is oxidized to the sulfate ion (SO₄²⁻) by donating electrons. patsnap.com For example, bisulfite can be oxidized by hypochlorite (B82951) ions (ClO⁻) to form sulfate and chloride ions (Cl⁻). brainly.com

The electrochemical behavior of the bisulfate anion has been studied in various systems. The redox potential of sulfate-based polyanionic systems can be quite high due to the high oxidation state of sulfur (+6), which influences the electron density around the oxygen atoms. rsc.org In the context of battery research, bisulfate compounds have been investigated for their potential in high-voltage cathodes, where both cationic (metal ion) and anionic (oxygen) redox processes can occur. rsc.orgrsc.org

The specific adsorption of the bisulfate anion on electrode surfaces, such as platinum, is a key aspect of its electrochemical behavior. acs.org This adsorption involves a degree of electron back-donation from the metal substrate to the anion, which plays a significant role in the surface bonding. acs.org

Hydrolysis and Solvolysis Mechanisms of this compound

In aqueous solutions, this compound undergoes hydrolysis. The bisulfite ion reacts with water in an equilibrium that can produce sulfurous acid (H₂SO₃) and hydroxide ions, or sulfite ions and hydronium ions, depending on the pH. The magnesium cation also undergoes hydrolysis, reacting with water to form [Mg(OH)]⁺ and H⁺, contributing to the slight acidity of the solution. stackexchange.com

Solvolysis, a more general term for the reaction of a substance with the solvent, would in the case of this compound in a protic solvent other than water, involve similar proton transfer and ion-solvent interactions.

Surface Reactions and Interfacial Phenomena in this compound Systems, including Impurity Interactions

The surface chemistry of this compound and related compounds is important in processes like catalysis and material science. The thermal decomposition of magnesium sulfate, for instance, can be influenced by the presence of other solid phases which can act as catalysts. researchgate.net Impurities such as iron and aluminum oxides can catalyze the thermal decomposition of sulfates to lower temperatures. researchgate.net

In the context of hydrometallurgical processes, magnesium sulfate can crystallize from solutions that may contain impurities like iron sulfate, manganese sulfate, and calcium sulfate. core.ac.uk These impurities can be incorporated into the crystal structure or affect the crystallization process and subsequent decomposition behavior.

The interaction of bisulfate anions with surfaces is also a critical aspect of its electrochemistry. Studies on platinum electrodes have shown that the bisulfate anion can form ordered structures on the surface, and its adsorption is influenced by the electrode potential and the presence of other adsorbed species like hydroxide ions. acs.org

Catalytic Applications and Mechanistic Studies of Magnesium Bisulfate

Heterogeneous Catalysis Mediated by Magnesium Bisulfate Materials

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry, offering advantages like easy separation and catalyst reusability. nih.govaj-stem.com this compound and its derivatives are emerging as effective solid catalysts.

The catalytic activity of magnesium-based heterogeneous catalysts often stems from the presence of both Lewis and Brønsted acid sites on their surface. In materials derived from or related to magnesium sulfate (B86663), the mechanism involves the interaction of reactant molecules with these active sites. For instance, in magnesium oxide (MgO), low-coordination Mg²⁺O²⁻ ion pairs are postulated to be responsible for the heterolytic dissociation of molecules like H₂. acs.org Similarly, for this compound, the surface Mg²⁺ ions can act as Lewis acids, accepting electron pairs from substrate molecules (e.g., the oxygen atom of a carbonyl group). nih.govresearchgate.net The bisulfate (HSO₄⁻) anions provide Brønsted-Lowry acidity, capable of donating protons to facilitate reactions.

The general mechanism on a solid surface can be described as:

Adsorption: Reactant molecules bind to active sites on the catalyst surface.

Activation: The adsorbed molecules are electronically or structurally distorted, lowering the activation energy for the reaction. This can occur via protonation by a Brønsted acid site or coordination with a Lewis acid site.

Reaction: The activated molecules react to form products.

Desorption: The product molecules detach from the catalyst surface, freeing the active sites for the next catalytic cycle.

This compound-derived materials, particularly composites, have shown promise in photocatalysis. A notable example is the basic magnesium sulfate@TiO₂ (BMS@TiO₂) composite. researchgate.netresearchgate.netnih.gov The photocatalytic mechanism in such semiconductor-based systems is initiated by the absorption of photons with energy exceeding the semiconductor's bandgap. beilstein-journals.org

This process creates electron-hole (e⁻-h⁺) pairs: Catalyst + hν → Catalyst (e⁻ + h⁺)

The photogenerated electrons and holes then migrate to the catalyst's surface and initiate redox reactions with adsorbed species like water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). acs.org

Hole (h⁺) reaction: The highly oxidizing holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals. h⁺ + H₂O → •OH + H⁺

Electron (e⁻) reaction: The electrons in the conduction band can reduce adsorbed molecular oxygen to form superoxide radicals. e⁻ + O₂ → O₂•⁻

Solid acid catalysts are crucial in organic synthesis for reactions like esterification, condensation, and alkylation. nih.gov this compound supported on materials with high surface areas, such as mesoporous silica (B1680970) (e.g., KIT-6), can function as a robust solid acid catalyst. google.com The catalytic activity is attributed to the acidic nature of the bisulfate ions.

The mechanism of acid catalysis involves the protonation of a substrate by the catalyst, which generates a more reactive intermediate (e.g., a carbocation). For example, in an esterification reaction, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reusability of such solid catalysts for multiple consecutive cycles is a significant advantage from a green chemistry perspective. nih.gov

Homogeneous Catalysis in Solution Phases Involving this compound Species

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. nih.gov This often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems, though catalyst separation can be more challenging. aj-stem.com

When dissolved in a solvent, this compound dissociates to provide magnesium ions (Mg²⁺) and bisulfate ions (HSO₄⁻). Mg(HSO₄)₂ (s) → Mg²⁺ (aq) + 2HSO₄⁻ (aq)

These species can participate in catalysis in two primary ways:

Lewis Acid Catalysis: The Mg²⁺ cation can function as a Lewis acid, coordinating with electron-rich atoms (like oxygen or nitrogen) in the substrate. This coordination polarizes the substrate, making it more susceptible to reaction. Magnesium-based catalysts have been employed for various transformations, including hydrosilylation and hydroamination. acs.orgacs.org

Brønsted-Lowry Acid Catalysis: The bisulfate ion (HSO₄⁻) is a weak Brønsted-Lowry acid, capable of donating a proton. This proton can catalyze a wide range of organic reactions. The use of soluble bisulfate salts, such as mercuric bisulfate, has been documented in homogeneous catalytic systems. nih.gov

Rational Design and Engineering of this compound-Based Catalysts

The rational design of catalysts aims to create materials with enhanced activity, selectivity, and stability. mdpi.com For this compound-based catalysts, strategies focus on maximizing the number and accessibility of active sites.

Key design approaches include:

Doping: Introducing other metal ions into the catalyst structure can modify its electronic properties and create more active sites. For example, designing an iron-doped basic magnesium sulfate photocatalyst can create a material with a wide spectral response and superior catalytic activity. colab.wsresearchgate.net

Supporting on High-Surface-Area Materials: Dispersing the active catalytic species (this compound) onto an inert, high-surface-area support like porous silica (e.g., KIT-6) or alumina (B75360) prevents the agglomeration of active sites and improves reactant accessibility. google.comresearchgate.net This approach has been successful in creating solid acid catalysts for organic synthesis. google.com

Morphology Control: Engineering the catalyst's physical form, such as creating whisker-like structures in basic magnesium sulfate, can provide a robust framework for embedding other catalytic nanoparticles (like TiO₂) and facilitate easy separation from reaction mixtures. researchgate.netnih.gov

The goal of these engineering strategies is to create catalysts where the active sites—be they Lewis acidic Mg²⁺ centers or Brønsted acidic HSO₄⁻ groups—are well-defined and highly active for a target chemical transformation. dokumen.pub

Kinetic and Selectivity Studies in this compound-Mediated Catalytic Processes

Understanding the kinetics and selectivity of a catalytic process is essential for process optimization and reactor design. Kinetic studies measure the rate of reaction under various conditions (temperature, concentration, pressure) to determine the reaction mechanism and the activation energy (Ea).

The leaching of magnesite using ammonium (B1175870) bisulfate, a process kinetically controlled by a surface chemical reaction, was found to have an activation energy of 43.40 kJ/mol. researchgate.net In another study, the use of a Pd/Al₂O₃ catalyst for the thermal decomposition of magnesium sulfate significantly lowered the process activation energy, demonstrating the kinetic benefit of the catalyst. scielo.br

Process Catalyst Activation Energy (Ea)
Thermal Decomposition of MgSO₄None368.2 kJ/mol
Thermal Decomposition of MgSO₄Pd/Al₂O₃258.8 kJ/mol
This table illustrates the effect of a catalyst on the activation energy for the thermal decomposition of magnesium sulfate, based on experimental data. scielo.br

Selectivity refers to the ability of a catalyst to direct a reaction to form a desired product while minimizing the formation of unwanted byproducts. mdpi.com It is a critical parameter in fine chemical synthesis. For acid-catalyzed reactions, selectivity can be controlled by tuning the catalyst's acid strength or by varying reaction conditions.

For example, in the synthesis of xanthenones using an organic acid catalyst, both the concentration of the catalyst and the reaction time significantly influence the product yield. scielo.br

Catalyst Concentration (mol%) Reaction Time (min) Product Yield (%)
20582
201075
10565
101078
This table shows the influence of catalyst concentration and reaction time on product yield in a representative acid-catalyzed synthesis of xanthenones. scielo.br This demonstrates how kinetic parameters can be adjusted to optimize product formation.

By studying these kinetic and selectivity factors, researchers can fine-tune this compound-based catalytic systems for specific industrial applications, maximizing efficiency and product purity. acs.org

Environmental and Geochemical Research on Magnesium Bisulfate

Role of Magnesium Bisulfate in Natural Water Chemistry and Acid-Base Buffering

This compound, while not typically a direct additive to natural water systems, plays a role in the chemistry of waters rich in magnesium and sulfate (B86663), particularly in environments with acidic inputs. The compound itself is an acid salt, and its dissociation in water releases magnesium ions (Mg²⁺), bisulfate ions (HSO₄⁻), and subsequently, sulfate ions (SO₄²⁻) and hydrogen ions (H⁺). The equilibrium between bisulfate and sulfate is a key factor in the acid-base chemistry of these waters.

The dissociation of sulfuric acid, a strong acid, occurs in two steps. The first dissociation is essentially complete. The second dissociation, that of the bisulfate ion, is an equilibrium reaction:

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

The table below illustrates the typical concentration ranges of major ions, including magnesium and sulfate, in various natural water bodies. The relative concentrations of these ions will dictate the potential for this compound chemistry to influence the local water environment.

Water Body TypeTypical Mg²⁺ Conc. (mg/L)Typical SO₄²⁻ Conc. (mg/L)
Rivers1 - 502 - 200
Groundwater1 - 2001 - 1000
Saline Lakes100 - >10,0001,000 - >100,000
Seawater~1,290~2,712

Sorption and Desorption Behavior of this compound in Environmental Matrices

The environmental mobility of this compound is governed by the sorption and desorption behavior of its constituent ions, magnesium (Mg²⁺) and bisulfate (HSO₄⁻)/sulfate (SO₄²⁻), within various environmental matrices such as soils, sediments, and clays (B1170129). These processes are critical in controlling the concentration of these ions in soil solutions and groundwater, and thus their availability for biological uptake and transport through the environment.

Magnesium (Mg²⁺): As a divalent cation, magnesium primarily undergoes cation exchange reactions with negatively charged surfaces of clay minerals and organic matter in soils and sediments. The strength of this sorption is influenced by several factors including:

Cation Exchange Capacity (CEC): Soils with higher CEC, such as those rich in smectite clays or organic matter, will exhibit greater retention of Mg²⁺.

Competing Cations: The presence of other cations, particularly those with a higher charge density or in higher concentrations (e.g., Ca²⁺, Al³⁺), can compete with Mg²⁺ for exchange sites, leading to its desorption into the soil solution.

pH: Soil pH affects the surface charge of minerals and organic matter. At lower pH values, increased concentrations of H⁺ and Al³⁺ can displace Mg²⁺ from exchange sites.

Bisulfate (HSO₄⁻) and Sulfate (SO₄²⁻): The sorption of sulfate and bisulfate is more complex and is highly dependent on the mineralogy of the soil or sediment.

Adsorption on Oxides and Hydroxides: In acidic soils, sulfate and bisulfate can be specifically adsorbed onto the surfaces of iron and aluminum oxides and hydroxides (e.g., goethite, gibbsite) through ligand exchange with surface hydroxyl groups. researchgate.net This process is pH-dependent, with sorption being more favorable at lower pH values where the mineral surfaces are positively charged.

Anion Exchange: In some soils with a significant anion exchange capacity (AEC), typically those with variable-charge clays like kaolinite, sulfate can be retained through anion exchange.

Precipitation: In environments with high concentrations of certain cations like calcium, sulfate can be removed from solution through the precipitation of minerals such as gypsum (CaSO₄·2H₂O). researchgate.net

The desorption of these ions is the reverse of the sorption processes and can be triggered by changes in the chemical environment, such as an increase in pH (for sulfate), an influx of competing ions, or changes in redox conditions.

The following table summarizes the primary sorption mechanisms for magnesium and sulfate/bisulfate in common environmental matrices.

IonEnvironmental MatrixPrimary Sorption MechanismFactors Favoring Sorption
Mg²⁺Clay minerals, Organic matterCation ExchangeHigh CEC, Neutral to alkaline pH
HSO₄⁻/SO₄²⁻Fe/Al Oxides, KaoliniteSpecific Adsorption, Anion ExchangeLow pH, High oxide content

Aqueous Speciation and Transport of Magnesium and Bisulfate Ions in Hydrological Systems

The speciation of magnesium and bisulfate ions in aqueous systems is a critical factor influencing their transport and reactivity. In most natural waters, magnesium exists predominantly as the free hydrated ion, Mg²⁺(aq). However, in waters with high concentrations of sulfate, the formation of the aqueous complex MgSO₄⁰ can become significant. The extent of this ion pairing is dependent on the temperature, pressure, and ionic strength of the solution.

The bisulfate ion (HSO₄⁻) exists in equilibrium with the sulfate ion (SO₄²⁻) and a hydrogen ion (H⁺). The relative proportion of these two species is primarily a function of pH. At a pH of approximately 2, the concentrations of HSO₄⁻ and SO₄²⁻ are roughly equal. bc-mlard.ca In more acidic waters, bisulfate is the dominant species, while in neutral to alkaline waters, sulfate predominates.

The transport of magnesium and bisulfate ions in hydrological systems is governed by advection (the bulk movement of water) and dispersion (spreading due to variations in flow velocity). Geochemical reactions such as sorption-desorption and precipitation-dissolution can retard the transport of these ions relative to the movement of water.

Geochemical models are powerful tools for predicting the speciation and transport of these ions. usgs.gov These models incorporate thermodynamic data for aqueous species and minerals, along with equations describing fluid flow and solute transport. By inputting data on the chemical composition of the water and the mineralogy of the aquifer or riverbed, these models can calculate the distribution of species and simulate their movement through the hydrological system.

The following table presents a simplified overview of the dominant aqueous species of magnesium and sulfate under different pH conditions in a hypothetical freshwater system.

pHDominant Magnesium SpeciesDominant Sulfate Species
< 2Mg²⁺HSO₄⁻
2 - 7Mg²⁺SO₄²⁻ > HSO₄⁻
> 7Mg²⁺SO₄²⁻

Mineral Formation and Transformation in Sulfate/Bisulfate-Rich Geochemical Environments.minsocam.org

In geochemical environments characterized by high concentrations of magnesium and sulfate/bisulfate, a variety of magnesium sulfate hydrate (B1144303) minerals can form. wikipedia.org The specific mineral phase that precipitates is dependent on factors such as temperature, water activity (related to salinity), and the presence of other ions. These minerals are significant components of evaporite deposits, and their presence and transformation provide valuable information about the past geochemical conditions of a particular environment. researchgate.net

Some of the common magnesium sulfate minerals include:

Epsomite (MgSO₄·7H₂O): This is a common and highly hydrated magnesium sulfate mineral that typically forms at relatively low temperatures from evaporating brines. fao.org

Hexahydrite (MgSO₄·6H₂O): Formed under slightly warmer and/or more saline conditions than epsomite.

Kieserite (MgSO₄·H₂O): A monohydrate of magnesium sulfate, it is often found in marine evaporite deposits and indicates formation under more arid and/or higher temperature conditions. wikipedia.orgfao.org

Starkeyite (MgSO₄·4H₂O): Another hydrated magnesium sulfate mineral. sinocurechem.com

Pentahydrite (MgSO₄·5H₂O): A less common hydrate. sinocurechem.com

The transformation between these different hydrated forms is a key process in these environments. For example, with increasing temperature or decreasing water activity, epsomite can dehydrate to form hexahydrite and subsequently other less hydrated forms. These transformations can occur through solid-state reactions or via dissolution and reprecipitation. The study of these mineral transformations is important for understanding the geological history of evaporite basins and has also been applied to understanding potential mineralogy on other planets like Mars, where sulfate-rich deposits have been identified. researchgate.net

The table below summarizes the hydration states and typical formation environments of some key magnesium sulfate minerals.

Mineral NameChemical FormulaWater of HydrationTypical Formation Environment
EpsomiteMgSO₄·7H₂O7Low-temperature evaporite deposits
HexahydriteMgSO₄·6H₂O6Evaporite deposits, slightly warmer/drier than epsomite
StarkeyiteMgSO₄·4H₂O4Dehydration product of more hydrated forms
KieseriteMgSO₄·H₂O1Marine evaporites, higher temperature/salinity

Potential Role of this compound in CO₂ Mineral Sequestration Processes (Analogous to Ammonium (B1175870) Bisulfate Fluxing).fao.org

Mineral carbonation is a proposed method for the long-term sequestration of carbon dioxide (CO₂), involving the reaction of CO₂ with magnesium- and calcium-rich silicate (B1173343) minerals to form stable carbonate minerals. A significant challenge in this process is the slow dissolution rate of the silicate minerals. To enhance this dissolution, various chemical agents, or fluxes, have been investigated.

Ammonium bisulfate (NH₄HSO₄) has been identified as a promising fluxing agent for extracting magnesium from silicate minerals like serpentine. researchgate.netmdpi.com The process involves heating the mineral with ammonium bisulfate, which leads to the formation of soluble magnesium sulfate. This magnesium-rich solution can then be reacted with CO₂ to precipitate magnesium carbonate.

Given the chemical similarities, this compound (Mg(HSO₄)₂) could theoretically play an analogous role to ammonium bisulfate in a closed-loop mineral carbonation process. In such a hypothetical process, this compound would be the active leaching agent for extracting magnesium from silicate minerals. The resulting magnesium-rich solution would then be carbonated. A key challenge would be the regeneration of the this compound from the magnesium sulfate produced during the leaching step, which would be necessary for a cost-effective and sustainable process.

The use of ammonium salts has been favored in research due to the relative ease of their regeneration and recycling within the process loop. abo.ficore.ac.uk However, the conceptual application of this compound highlights the fundamental chemistry involved in using acidic sulfate species to break down silicate mineral structures for CO₂ sequestration.

The table below outlines a simplified comparison of the proposed roles of ammonium bisulfate and a hypothetical this compound flux in a mineral carbonation process.

Process StepAmmonium Bisulfate FluxHypothetical this compound Flux
Mineral Leaching Serpentine + NH₄HSO₄ → MgSO₄ + (NH₄)₂SO₄ + SiO₂ + H₂OSerpentine + Mg(HSO₄)₂ → MgSO₄ + SiO₂ + H₂O
Carbonation MgSO₄ + 2NH₃ + CO₂ + H₂O → MgCO₃ + (NH₄)₂SO₄MgSO₄ + Base + CO₂ → MgCO₃ + Salt
Flux Regeneration (NH₄)₂SO₄ → NH₄HSO₄ + NH₃ (via heating)MgSO₄ + H₂SO₄ → Mg(HSO₄)₂ (conceptually)

Advanced Material Science Applications of Magnesium Bisulfate Derivatives

Incorporation of Magnesium Sulfate (B86663) in Novel Construction Materials

Magnesium-based cementitious materials are gaining attention as environmentally friendly alternatives to traditional Portland cement. Research in this area has focused on Magnesium Oxysulfate (MOS) cement, also known as Basic Magnesium Sulfate Cement (BMSC), which is formed from a MgO-MgSO4-H2O system. These materials are recognized as green, low-carbon cements due to lower energy consumption during production and the potential to incorporate industrial waste. youtube.com

The primary hydration product responsible for the mechanical properties of BMSC is a needle-like whisker phase identified as 5Mg(OH)2·MgSO4·7H2O. youtube.com The performance of MOS cement can be enhanced by incorporating various mineral admixtures.

Key research findings on the properties of these cements include:

Mechanical Properties: MOS cements are known for their rapid setting and high early strength. webqc.org The inclusion of admixtures like fly ash and silica (B1680970) fume can further optimize the pore structure and improve compressive strength and water resistance. chegg.com

Water Resistance: A significant advantage of BMSC over other magnesium-based cements, like magnesium oxychloride cement, is its superior water resistance, which overcomes a major drawback of the latter. webqc.org

Fire Resistance: Hydrated magnesium sulfate is a key component in advanced fireproof boards. nih.gov When exposed to high temperatures, the hydrated crystals release water molecules. This endothermic process cools the material, delaying combustion and enhancing the structural integrity of the board during a fire. nih.gov Studies have shown that boards containing magnesium sulfate outperform conventional gypsum boards in fire resistance tests. nih.gov

Sustainability: The production of BMSC requires calcination temperatures around 850°C, which is significantly lower than that for Portland cement, resulting in at least 30% lower energy consumption. youtube.com Furthermore, it can be produced using raw materials like magnesite and industrial waste sulfuric acid, reducing reliance on limestone and clay resources. youtube.com

Interactive Data Table: Comparison of Building Material Fire Resistance

MaterialFire RatingKey Fire-Resistant ComponentMechanism
Magnesium Sulfate BoardA1 NoncombustibleHydrated Magnesium SulfateEndothermic release of water
Standard Gypsum BoardVaries (typically Type X for fire-resistance)Gypsum (Calcium Sulfate Dihydrate)Endothermic release of water
PlywoodCombustibleWood fibersBurns readily

Solid-State Energy Storage Applications Involving Hydrated Magnesium Sulfate Forms

Hydrated forms of magnesium sulfate, particularly magnesium sulfate heptahydrate (MgSO4·7H2O), are being extensively investigated for thermochemical energy storage (TCES). nih.govexpertmarketresearch.com This technology is promising for long-term or seasonal storage of thermal energy, such as solar heat, due to its high energy density and the principle of storing heat via reversible chemical reactions with minimal heat loss over time. sigmaaldrich.com

The core principle involves a reversible dehydration-hydration reaction:

MgSO4·7H2O(s) + Heat ⇌ MgSO4(s) + 7H2O(g)

During the charging phase (summer), solar heat is used to dehydrate the salt, storing the energy in the chemical bonds of the anhydrous magnesium sulfate. In the discharging phase (winter), the anhydrous salt is exposed to water vapor, triggering an exothermic hydration reaction that releases the stored heat. youtube.com

Detailed Research Findings:

Energy Storage Density: Research has shown that MgSO4·7H2O can store a significant amount of energy, with a theoretical storage density of up to 2.8 GJ/m³. nih.gov This is substantially higher than the energy that can be stored in the same volume of water as sensible heat. nih.govexpertmarketresearch.com

Operating Temperatures: The dehydration process can be achieved at temperatures below 150°C, which is attainable with standard solar collectors. nih.gov The heat can then be released at temperatures suitable for residential space heating. youtube.com

Challenges and Enhancements: A primary challenge is the stability of the material over multiple cycles and the kinetics of the hydration process. expertmarketresearch.com To improve performance, researchers are exploring the impregnation of magnesium sulfate into porous host matrices like SiOC ceramic aerogels. sigmaaldrich.com This confinement prevents particle agglomeration and provides clear pathways for water vapor, leading to faster and more complete hydration cycles. sigmaaldrich.com

Interactive Data Table: Thermochemical Properties of Hydrated Magnesium Sulfate

PropertyValueSource
Chemical FormulaMgSO4·7H2O expertmarketresearch.com
Theoretical Energy Storage Density2.8 GJ/m³ nih.gov
Dehydration Temperature Range< 150 °C nih.gov
Heat of Reaction411 kJ/mol MgSO4 youtube.com

Development of Hybrid Materials and Composites Containing Magnesium Bisulfate

Currently, there is a lack of available scientific literature detailing the use of this compound as a constituent in the development of hybrid materials and composites. Research in magnesium-based composites primarily focuses on magnesium metal and its alloys as the matrix material, with reinforcements such as ceramic or metallic particulates.

Role in Functional Coatings and Surface Treatment Technologies

Based on available research, this compound is not presently utilized as a primary component in functional coatings or surface treatment technologies. The field of surface treatments for magnesium alloys is focused on enhancing corrosion resistance and biocompatibility through methods such as chemical conversion coatings, anodizing, and the application of polymer or ceramic layers.

Analytical Methodologies for Magnesium Bisulfate Quantification and Speciation

Chromatographic Techniques for Separation and Detection

Chromatography is a powerful tool for separating and quantifying the ionic components of magnesium bisulfate.

Ion chromatography (IC) is a primary method for the analysis of ionic species like magnesium and sulfate (B86663). carleton.edueag.com This technique separates ions based on their affinity for a stationary phase, which is an ion-exchange resin. eag.com A sample solution is introduced into a continuous flow of a solvent, known as the eluent, which then passes through an analytical column. eag.com The ions in the sample are separated based on their interactions with the resin. carleton.edu

For the analysis of this compound, separate columns are used for cation and anion analysis. researchgate.netagroparistech.fr A cation exchange column is used to separate magnesium ions (Mg²⁺), while an anion exchange column is used for bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) ions. agroparistech.fr After separation, the ions pass through a conductivity detector, which measures the electrical conductivity of the eluent. eag.comnih.gov The retention time, which is the time it takes for an ion to travel from the injector to the detector, is used for qualitative identification, while the peak area corresponds to the concentration of the ion. carleton.edueag.com

A study on the simultaneous determination of sodium, potassium, and magnesium as sulfate salts in oral preparations utilized ion chromatography with conductivity detection. mdpi.comresearchgate.net The method demonstrated good linearity and accuracy for magnesium within a concentration range of 4.5–13.5 ppm. mdpi.comresearchgate.net The retention time for magnesium was 16.2 minutes. mdpi.comresearchgate.net

Table 1: Ion Chromatography Parameters for Magnesium Analysis

ParameterConditionReference
ColumnDionex® IonPac® CS16 (250 × 5 mm) mdpi.comresearchgate.net
Mobile PhaseGradient elution with methane (B114726) sulfonic acid and Milli-Q water mdpi.com
Flow Rate1.2 mL/min mdpi.com
DetectionConductivity Detector mdpi.comresearchgate.net
Retention Time (Mg²⁺)16.2 min mdpi.comresearchgate.net
Linearity Range (Mg)4.5–13.5 ppm mdpi.comresearchgate.net

While GC-MS is not suitable for the direct analysis of inorganic, non-volatile compounds like this compound, it is an essential technique for identifying and quantifying any related organic species that may be present as impurities or degradation products. The sample would first require a derivatization step to convert non-volatile organic compounds into volatile derivatives suitable for GC analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification and quantification.

Gravimetric Analysis and Titrimetric Methods for this compound Determination

Gravimetric and titrimetric methods are classical analytical techniques that rely on mass and volume measurements, respectively. fiveable.me

Gravimetric Analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. firsthope.co.in For the determination of magnesium, it can be precipitated as magnesium ammonium (B1175870) phosphate (B84403) (MgNH₄PO₄·6H₂O). This precipitate is then heated to a high temperature (above 1000 °C) to convert it to magnesium pyrophosphate (Mg₂P₂O₇), which is then weighed. researchgate.net The mass of the magnesium pyrophosphate is used to calculate the amount of magnesium in the original sample. researchgate.net For sulfate, it can be precipitated as barium sulfate (BaSO₄) by adding a solution of barium chloride. fiveable.me The precipitate is filtered, washed, dried, and weighed to determine the sulfate concentration. fiveable.me

Titrimetric Methods , specifically complexometric titrations, are commonly used for the determination of magnesium ions. egyankosh.ac.in This involves titrating the sample with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). egyankosh.ac.inscribd.com An indicator, such as Eriochrome Black T, is used to signal the endpoint of the titration, which is a distinct color change from wine red to blue. scribd.comscribd.com The volume of EDTA solution required to complex all the magnesium ions is used to calculate the concentration of magnesium in the sample. scribd.comscribd.com To determine the concentration of both magnesium and calcium ions in a mixture, two separate titrations are performed using different indicators and pH conditions. egyankosh.ac.in

Table 2: Complexometric Titration for Magnesium

ParameterReagent/ConditionReference
TitrantEDTA Solution egyankosh.ac.inscribd.com
IndicatorEriochrome Black T scribd.comscribd.com
pH10 (using a buffer solution) scribd.com
Endpoint Color ChangeWine red to blue scribd.comscribd.com

Elemental Analysis Techniques (e.g., X-ray Fluorescence (XRF), Inductively Coupled Plasma (ICP) Methods)

Elemental analysis techniques provide information about the elemental composition of a sample.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com The sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit fluorescent (or secondary) X-rays. malvernpanalytical.com Each element produces a unique set of characteristic fluorescent X-rays that can be used for identification and quantification. XRF is a rapid screening method and has been evaluated for the analysis of elements like magnesium in various samples, including solid biofuels. researchgate.net While it may have higher detection limits compared to ICP methods, it requires minimal sample preparation. malvernpanalytical.comresearchgate.net

Inductively Coupled Plasma (ICP) methods, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are highly sensitive techniques for elemental analysis. malvernpanalytical.com In these methods, the sample is introduced into a high-temperature plasma that excites (ICP-OES) or ionizes (ICP-MS) the atoms. malvernpanalytical.com

ICP-OES measures the wavelengths of light emitted by the excited atoms to identify and quantify the elements. malvernpanalytical.com It is a robust technique for determining the concentration of magnesium with detection limits typically in the parts per million (ppm) range. malvernpanalytical.com

ICP-MS uses a mass spectrometer to separate and detect the ions based on their mass-to-charge ratio, offering extremely low detection limits in the parts per trillion (ppt) range. malvernpanalytical.com

A study comparing XRF with ICP-OES for the analysis of elements in paper found that for elements like calcium, potassium, and sulfur, XRF could provide concentration estimates with a precision of +/-20% at a 90% confidence level for concentrations around 1,000 ppm. uiowa.edu Atomic absorption spectrometry is another technique that can be used to determine magnesium concentrations in various water samples with analytical ranges from 0.01 to 50 mg/L. nemi.gov

Table 3: Comparison of Elemental Analysis Techniques for Magnesium

TechniquePrincipleSensitivitySample PreparationReference
XRFMeasures fluorescent X-rays emitted from the sample.Lower than ICP methods.Minimal, non-destructive. malvernpanalytical.comresearchgate.net
ICP-OESMeasures light emitted from excited atoms in a plasma.ppm range.Sample dissolution required. malvernpanalytical.com
ICP-MSMeasures mass-to-charge ratio of ionized atoms in a plasma.ppt range.Sample dissolution required. malvernpanalytical.com

Electroanalytical Methods for Bisulfate Ion Detection and Quantification

Electroanalytical methods utilize the relationship between electrical properties and chemical composition for analysis. tcd.ie These techniques, which include potentiometry, voltammetry, and amperometry, can be highly sensitive and selective. solubilityofthings.com

Potentiometry involves measuring the potential of an electrochemical cell under zero current conditions. tcd.ie Ion-selective electrodes (ISEs) are a key component of potentiometric measurements, designed to respond selectively to the activity of a specific ion in a solution. solubilityofthings.com An ISE for sulfate or bisulfate could be developed for the direct measurement of the bisulfate ion concentration in a this compound solution.

Voltammetry measures the current as a function of an applied potential. solubilityofthings.com Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to study the electrochemical behavior of species and for quantitative analysis. solubilityofthings.commdpi.com For instance, the development of chemically modified electrodes can enhance the selectivity and sensitivity for the detection of specific ions. acs.org While direct voltammetric detection of bisulfate can be challenging, indirect methods or the use of specific electrodes could be explored.

Amperometry measures the current at a fixed potential. acs.org It is a highly sensitive technique suitable for detecting trace levels of electroactive species. solubilityofthings.com An amperometric sensor could potentially be designed for the continuous monitoring of bisulfate ions in a process stream.

Electroanalytical techniques offer advantages such as low cost, rapid analysis, and the ability to determine different oxidation states of an element. tcd.ie

Q & A

Q. How is magnesium bisulfate identified in chemical nomenclature and ionic compound systems?

this compound, also known as magnesium hydrogen sulfate, is systematically named based on its ionic composition: Mg(HSO₄)₂. It dissociates into Mg²⁺ and two HSO₄⁻ ions in aqueous solutions. Nomenclature conventions prioritize charge balance and ligand hierarchy, where HSO₄⁻ (bisulfate) acts as a monodentate ligand .

Q. What analytical methods are used to characterize this compound in pharmaceutical or materials research?

  • UV-Vis Spectroscopy : Calibration curves (e.g., 0–30 µg/mL in 0.1N HCl at λ = 220 nm) validate linearity (r² = 0.999) for quantifying this compound in solutions .
  • Infrared (IR) Spectroscopy : Distinct absorption bands (e.g., S–O stretching at 1050–1200 cm⁻¹) confirm sulfate group presence and structural integrity .

Advanced Research Questions

Q. How can this compound pretreatment (MBSP) be optimized for lignocellulosic biomass conversion in biofuel research?

  • Experimental Design :
  • Use a central composite design to test variables: this compound concentration (e.g., 5.21%), temperature (e.g., 170°C), pH (e.g., 5.2), and reaction time (e.g., 60 min) .
  • Measure enzymatic hydrolysis efficiency via glucose yield post-pretreatment.
    • Data Contradictions : Conflicting results may arise from biomass heterogeneity (e.g., corn stover vs. switchgrass). Normalize data to lignin content or cellulose crystallinity .

Q. What methodologies assess the dissociation behavior of this compound in aqueous and concentrated solutions?

  • Dilatometry : Measure volume changes during dissociation to calculate the bisulfate ion dissociation constant (pKa ≈ 1.99 at 25°C) .
  • Thermodynamic Modeling : Use ASPEN PLUS™ to integrate interaction parameters (e.g., H⁺–HSO₄⁻, Na⁺–HSO₄⁻) for activity coefficients in concentrated brines .

Q. How does this compound compare to sodium bisulfite in bisulfite conversion protocols for DNA methylation analysis?

  • Protocol Comparison :
  • Magnesium Bisulfite : Requires 1.3M final concentration with Et4NOH (pH 5.0–6.0) for efficient cytosine conversion. Suitable for methylated/unmethylated gDNA with reduced DNA degradation .
  • Sodium Bisulfite : Higher conversion efficiency but risks DNA fragmentation under acidic conditions. Validate via whole-genome bisulfite sequencing (WGBS) using tools like WBSA .

Q. What computational approaches model this compound’s ion interactions in multi-component solutions?

  • Activity Coefficient Models : Apply Pitzer equations to account for Mg²⁺–HSO₄⁻ interactions in high-ionic-strength solutions (e.g., brines). Validate against osmotic coefficient data .
  • Quantum Chemical Calculations : Calculate cluster dissociation pathways (e.g., Mg(HSO₄)₂ → Mg²⁺ + 2HSO₄⁻) using density functional theory (DFT) .

Q. What experimental techniques resolve this compound cluster dissociation mechanisms in aerosol or atmospheric studies?

  • Surface-Induced Dissociation (SID) : Fragment clusters (e.g., Mg(HSO₄)₂·nH₂O) and analyze pathways (e.g., sequential HSO₄⁻ loss vs. direct Mg²⁺ release) .
  • Thermodynamic Analysis : Compare experimental activation barriers (ΔG‡) to DFT-calculated values to identify dominant pathways .

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